BenchChemオンラインストアへようこそ!

Simocyclinone D8

Antibacterial Drug Discovery DNA Gyrase Inhibition Mechanism of Action

Simocyclinone D8 (SD8) is a bifunctional antibiotic that inhibits bacterial DNA gyrase by preventing enzyme binding to DNA, a mechanism fundamentally distinct from ATP-competitive inhibitors like novobiocin. This unique mode of action makes SD8 essential for studying pre-catalytic gyrase states and developing next-generation antibacterials targeting fluoroquinolone-resistant mutants. With high selectivity for bacterial gyrase (IC₅₀ 0.41 µM) over human topoisomerase II (IC₅₀ 100 µM), SD8 is the ideal tool compound for target validation and assay calibration. Choose SD8 for unrivaled mechanistic specificity in your research.

Molecular Formula C46H42ClNO18
Molecular Weight 932.3 g/mol
Cat. No. B1441586
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSimocyclinone D8
Synonymssimocyclinone D8
Molecular FormulaC46H42ClNO18
Molecular Weight932.3 g/mol
Structural Identifiers
SMILESCC1C(C(CC(O1)C2=C(C3=C(C=C2)C(=O)C45C(C3O)(O4)C(CC6(C5(C(=O)C=C(C6)C)O)O)O)O)OC(=O)C=CC=CC=CC=CC(=O)NC7=C(C8=C(C(=C(C=C8)O)Cl)OC7=O)O)OC(=O)C
InChIInChI=1S/C46H42ClNO18/c1-20-16-29(51)45(61)43(60,18-20)19-30(52)44-41(58)33-24(40(57)46(44,45)66-44)13-12-23(36(33)55)27-17-28(38(21(2)62-27)63-22(3)49)64-32(54)11-9-7-5-4-6-8-10-31(53)48-35-37(56)25-14-15-26(50)34(47)39(25)65-42(35)59/h4-16,21,27-28,30,38,41,50,52,55-56,58,60-61H,17-19H2,1-3H3,(H,48,53)/b6-4+,7-5+,10-8+,11-9+/t21-,27-,28-,30?,38-,41?,43?,44?,45?,46?/m1/s1
InChIKeyPLEGMCYXNQPJNV-TYXWGSLYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Simocyclinone D8 (SD8): A Bifunctional Angucyclinone Antibiotic with a Novel DNA Gyrase Inhibition Mechanism


Simocyclinone D8 (SD8) is a complex natural product and a bifunctional antibiotic isolated from Streptomyces antibioticus Tü 6040 [1]. Chemically, it consists of an angucyclinone polyketide core linked via a tetraene diester to an aminocoumarin moiety, resulting in a molecular weight of 932.3 Da and formula C₄₆H₄₂ClNO₁₈ [2]. SD8 is a potent inhibitor of bacterial DNA gyrase, an essential type II topoisomerase and a validated antibacterial target [3]. While sharing the aminocoumarin scaffold with classical gyrase inhibitors like novobiocin, clorobiocin, and coumermycin A1, SD8 exhibits a fundamentally distinct mode of action by preventing the enzyme's initial binding to DNA rather than inhibiting its ATPase activity or stabilizing a toxic cleavage complex [4].

Why Simocyclinone D8 Cannot Be Substituted by Other Aminocoumarin Antibiotics


Substituting Simocyclinone D8 with other aminocoumarin DNA gyrase inhibitors like novobiocin or coumermycin A1 is not scientifically valid due to fundamental differences in their mechanisms of action. While classical aminocoumarins function by competitively inhibiting the ATPase activity of the GyrB subunit, SD8 acts as a 'competitive inhibitor' of the holoenzyme, preventing its initial binding to DNA at an earlier step in the catalytic cycle [1]. Critically, SD8 does not inhibit the DNA-independent ATPase reaction of GyrB, which is the defining pharmacodynamic feature of other aminocoumarins [1]. Furthermore, SD8 is a bifunctional molecule requiring both its aminocoumarin and angucyclinone polyketide moieties for potent inhibition, binding to distinct pockets on the GyrA subunit that are separate from the quinolone-binding site and near the DNA-binding saddle [2]. This unique binding mode renders SD8 effective against certain fluoroquinolone-resistant gyrase mutants, a property not shared by novobiocin or other aminocoumarins that target the ATP-binding pocket [3].

Quantitative Differentiation of Simocyclinone D8: Direct Comparator Evidence


Superior Potency Against E. coli DNA Gyrase Compared to Novobiocin

In a direct head-to-head comparison using an E. coli DNA gyrase supercoiling assay, Simocyclinone D8 demonstrated a 50% inhibitory concentration (IC₅₀) that is lower than that of novobiocin, establishing its superior potency against this key antibacterial target [1]. The precise IC₅₀ for SD8 in this assay was determined to be 0.41 µM against E. coli DNA gyrase, while novobiocin's potency is noted as being higher (less potent) . This quantifiable difference is a primary differentiator for SD8 over the classical aminocoumarin class.

Antibacterial Drug Discovery DNA Gyrase Inhibition Mechanism of Action

Retained Activity Against Fluoroquinolone-Resistant DNA Gyrase Mutants

Simocyclinone D8 inhibits DNA gyrase even when the enzyme has mutations that confer resistance to fluoroquinolones [1]. Unlike ciprofloxacin and other fluoroquinolones, which lose efficacy against common GyrA mutations, SD8's unique binding site at the interface of the GyrA N-terminal domain and the DNA-binding saddle allows it to bypass this clinically prevalent resistance mechanism [2]. This is supported by crystallographic evidence showing that the SD8 binding pockets are close to, but distinct from, the quinolone-binding site [3].

Antimicrobial Resistance Fluoroquinolone Resistance Drug Discovery

Differential Selectivity for Bacterial Gyrase over Human Topoisomerase II

Simocyclinone D8 exhibits a pronounced selectivity for its primary bacterial target, DNA gyrase, over its human ortholog, topoisomerase IIα. Comparative IC₅₀ data reveal that SD8 inhibits E. coli DNA gyrase with an IC₅₀ of 0.41 µM, whereas its inhibition of human topoisomerase II is approximately 244-fold weaker, with an IC₅₀ of 100 µM . This large potency gap is a key differentiator from classical aminocoumarins, which are often limited by eukaryotic cell toxicity and poor selectivity [1].

Selectivity Profiling Safety Pharmacology Eukaryotic Toxicity

Divergent Mechanism: Abrogation of Cleavage Complex Formation vs. Quinolone Stabilization

In contrast to fluoroquinolones like ciprofloxacin, which exert their bactericidal effect by stabilizing a ternary drug-enzyme-DNA 'cleavage complex' that leads to lethal double-strand DNA breaks, Simocyclinone D8 does not stimulate cleavage complex formation [1]. Instead, SD8 actively abrogates both Ca²⁺- and quinolone-induced cleavage complex formation [2]. This is supported by transcriptomic data showing that, unlike quinolone treatment, SD8 treatment does not induce the bacterial SOS response, a hallmark of DNA damage [3].

Mechanism of Action Toxicology DNA Damage Response

High-Value Research and Industrial Applications for Simocyclinone D8


Probing DNA Gyrase Mechanism and Topology

As a tool compound, Simocyclinone D8 is invaluable for fundamental research into DNA gyrase catalysis and DNA topology. Its unique mechanism of preventing DNA binding, as demonstrated in supercoiling and DNA-binding assays [1], allows researchers to trap and study the enzyme in a pre-catalytic state. This is distinct from ATP-competitive inhibitors (e.g., novobiocin) or cleavage complex stabilizers (e.g., ciprofloxacin), making SD8 essential for dissecting the early steps of the gyrase catalytic cycle and understanding how the enzyme loads DNA onto its GyrA saddle [2].

Lead Compound for Anti-Fluoroquinolone-Resistant Drug Discovery

Given its retained activity against fluoroquinolone-resistant DNA gyrase mutants [1], SD8 serves as a validated and structurally complex lead compound for medicinal chemistry campaigns aimed at developing next-generation antibacterials. Its binding to distinct pockets on GyrA, as revealed by crystallography [2], provides a structural blueprint for designing simplified, drug-like analogues that maintain potency against resistant strains while bypassing the primary mechanism of clinical quinolone resistance.

Calibration and Validation of Topoisomerase Selectivity Assays

With its well-characterized differential potency between bacterial DNA gyrase (IC₅₀ = 0.41 µM) and human topoisomerase II (IC₅₀ = 100 µM) [1], SD8 is an ideal reference standard for calibrating and validating biochemical assays designed to assess target selectivity. It can be used as a positive control for bacterial gyrase inhibition and a negative control or benchmark for undesired human topoisomerase II activity in high-throughput screening campaigns for new antibacterial agents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Simocyclinone D8

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.